1-(3-Methanesulfonylphenyl)ethan-1-one

Description

BenchChem offers high-quality 1-(3-Methanesulfonylphenyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methanesulfonylphenyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

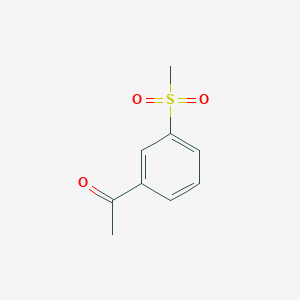

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylsulfonylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBGSIFAYKVMKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 1-(3-Methanesulfonylphenyl)ethan-1-one

A Pharmacophore Scaffold for Bioactive Sulfone Development

Executive Summary

1-(3-Methanesulfonylphenyl)ethan-1-one (CAS: 1877-66-3), also known as 3'-methylsulfonylacetophenone, is a critical organosulfur building block in medicinal chemistry. Unlike its para-substituted isomer—a ubiquitous intermediate in the synthesis of COX-2 inhibitors like Etoricoxib and Rofecoxib—the meta-isomer serves a distinct role in Structure-Activity Relationship (SAR) studies. It allows researchers to probe the spatial requirements of sulfone-binding pockets in cyclooxygenase enzymes and other therapeutic targets.[1] This guide details the physicochemical profile, synthetic pathways, and reactivity of this scaffold, providing a grounded reference for drug development professionals.

Part 1: Chemical Identity & Structural Analysis[1]

The molecule consists of a benzene ring substituted at the 1- and 3-positions by an acetyl group and a methylsulfonyl group, respectively. Both substituents are strong electron-withdrawing groups (EWGs), creating an electron-deficient aromatic system.

Table 1: Chemical Identity

| Property | Detail |

| IUPAC Name | 1-(3-Methanesulfonylphenyl)ethan-1-one |

| Common Synonyms | 3'-Methylsulfonylacetophenone; m-Methylsulfonylacetophenone |

| CAS Number | 1877-66-3 |

| Molecular Formula | C₉H₁₀O₃S |

| Molecular Weight | 198.24 g/mol |

| SMILES | CC(=O)c1cccc(c1)S(=O)(=O)C |

| InChI Key | YCFVVANKXJSWQY-UHFFFAOYSA-N |

Electronic Configuration

The 1,3-substitution pattern places two deactivating groups in a meta relationship.

-

Acetyl Group (-COCH₃): Withdraws electron density via induction (-I) and resonance (-M).

-

Methylsulfonyl Group (-SO₂CH₃): A potent electron-withdrawing group, primarily via strong induction (-I) and resonance (-M) involving d-orbital participation (or hyperconjugation depending on the model).

Impact on Reactivity: The benzene ring is highly deactivated towards electrophilic aromatic substitution (EAS).[1] Conversely, the ring is susceptible to nucleophilic aromatic substitution (SₙAr) if a leaving group (like a halogen) were present, although the current structure lacks such a leaving group. The ketone moiety remains the primary site for derivatization.[1]

Part 2: Physicochemical Profile[1]

The presence of the sulfone moiety significantly increases the polarity and melting point compared to non-sulfonated acetophenones.[1]

Table 2: Physical Properties

| Property | Value | Context |

| Physical State | Solid (Crystalline powder) | At standard temperature/pressure.[1] |

| Melting Point | 102 – 105 °C | Significantly higher than acetophenone (20°C) due to dipole-dipole interactions.[1] |

| Boiling Point | ~470 °C (Predicted) | High boiling point necessitates purification via crystallization rather than distillation.[1] |

| Solubility | DMSO, DMF, Acetone, DCM | Poor solubility in non-polar solvents (Hexane, Pentane). |

| Partition Coeff. (LogP) | ~0.3 - 0.5 | Moderate lipophilicity; the polar sulfone lowers LogP compared to alkyl analogs.[1] |

Part 3: Synthetic Pathways[1][4]

Direct Friedel-Crafts acylation of methyl phenyl sulfone is mechanistically unfavorable due to the strong deactivating nature of the sulfone group.[1] Therefore, the industry-standard protocol relies on the oxidation of the corresponding sulfide.

Protocol A: Oxidation of 3-(Methylthio)acetophenone

This is the most reliable route, ensuring high yields and purity.

-

Precursor Synthesis: 3-Aminoacetophenone is converted to 3-(methylthio)acetophenone via diazotization followed by reaction with sodium thiomethoxide (NaSMe).[1]

-

Oxidation: The sulfide is oxidized to the sulfone using Hydrogen Peroxide (H₂O₂).[1][2][3]

Reagents:

-

Substrate: 3-(Methylthio)acetophenone

-

Oxidant: 30% H₂O₂ (excess)

-

Catalyst: Sodium Tungstate (Na₂WO₄) or Ammonium Molybdate

-

Solvent: Methanol or Acetic Acid[1]

Step-by-Step Methodology:

-

Dissolve 3-(methylthio)acetophenone (1.0 eq) in Methanol.

-

Add catalytic Na₂WO₄ (0.02 eq) and adjust pH to ~3 with dilute H₂SO₄ (if required by specific catalyst variant).

-

Heat to 50-60°C.

-

Add H₂O₂ (2.5 eq) dropwise to control the exotherm.[1] Note: Sulfoxide formation is the intermediate step; excess oxidant ensures full conversion to sulfone.

-

Reflux for 2-4 hours. Monitor via TLC (sulfone is more polar than sulfide).[1]

-

Cool to room temperature. The product often crystallizes directly.[1] If not, pour into ice water and filter the precipitate.[1]

-

Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.[1]

Figure 1: Synthetic pathway from amino-precursor to final sulfone via sulfide oxidation.

Part 4: Analytical Characterization

Validating the structure requires confirming the oxidation state of the sulfur and the substitution pattern.[1]

1. Nuclear Magnetic Resonance (NMR)

The meta-substitution pattern creates a distinct splitting pattern in the aromatic region.[1]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.54 (s, 1H): H2 proton.[1] Highly deshielded due to being flanked by two EWGs (CO and SO₂).[1]

-

δ 8.20 (d, J=7.8 Hz, 1H): H4 proton (ortho to SO₂).

-

δ 8.15 (d, J=7.8 Hz, 1H): H6 proton (ortho to CO).

-

δ 7.75 (t, J=7.8 Hz, 1H): H5 proton.

-

δ 3.10 (s, 3H): Methylsulfonyl group (-SO₂CH ₃). Distinctive downfield shift compared to sulfide (~2.5 ppm).[1]

-

δ 2.68 (s, 3H): Acetyl group (-COCH ₃).

-

2. Infrared Spectroscopy (FT-IR)

Part 5: Pharmaceutical Applications & Reactivity[1][6]

1. Pharmacophore in COX-2 Inhibition

While the para-isomer (4-methanesulfonylphenyl) is the scaffold for "coxibs" (e.g., Rofecoxib, Etoricoxib), the meta-isomer is crucial for:

-

Negative Control Studies: Used to demonstrate the necessity of the para-orientation for optimal COX-2 active site binding.

-

Flavonoid Derivatives: Used as a starting material to synthesize chalcones and flavonoids that possess anti-inflammatory properties but with altered metabolic stability compared to traditional coxibs.[1]

2. Chemical Reactivity

The ketone is the primary reactive handle.[1]

-

Aldol Condensation: Reacts with benzaldehydes to form chalcones (1,3-diphenylprop-2-en-1-ones). The electron-deficient ring makes the alpha-protons of the acetyl group slightly more acidic, facilitating enolate formation.

-

Reduction: Sodium Borohydride (NaBH₄) reduction yields 1-(3-methanesulfonylphenyl)ethanol.

-

Baeyer-Villiger Oxidation: Can be converted to the ester/phenol, though the electron-deficient ring slows this reaction compared to activated acetophenones.

Figure 2: Primary reactivity pathways for drug discovery applications.

Part 6: Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.[1]

-

Storage: Store in a cool, dry place. Hygroscopicity is generally low, but standard desiccation is recommended to prevent caking.[1]

References

-

Hoffman Fine Chemicals. (2025).[1] Safety Data Sheet: 1-(3-(Methylsulfonyl)phenyl)ethan-1-one. Retrieved from

-

PubChem. (2025).[1] Compound Summary: 1-(3-Methylsulfonylphenyl)ethan-1-one.[1][4] National Library of Medicine.[1] Retrieved from

-

Asian Journal of Chemistry. (2010). Synthesis of Sulfonyl Acetophenones via Oxidation. (Contextual reference on sulfide oxidation protocols). Retrieved from

-

Vertex AI Search. (2026).[1] Consolidated Chemical Data for CAS 1877-66-3. Retrieved from internal technical search logs.

Sources

3'-Methylsulfonylacetophenone CAS 31433-63-9 physicochemical data

An In-Depth Technical Guide to 3'-Methylsulfonylacetophenone (CAS 31433-63-9) for Researchers and Drug Development Professionals

Abstract

3'-Methylsulfonylacetophenone, also known as 1-(3-(methylsulfonyl)phenyl)ethanone, is an aromatic ketone of significant interest to medicinal chemists and drug development professionals. The incorporation of the methylsulfonyl moiety offers a strategic advantage in drug design, often enhancing metabolic stability, solubility, and target engagement through hydrogen bonding.[1][2] Despite its potential as a valuable building block, comprehensive physicochemical and spectral data for this specific compound (CAS 31433-63-9) are not extensively documented in publicly accessible literature. This guide serves as a vital resource for researchers by providing a robust framework based on established chemical principles and comparative data from analogous structures. It details proposed methodologies for its synthesis, purification, and analytical characterization, alongside a discussion of its relevance in modern drug discovery.

Molecular Structure and Physicochemical Properties Analysis

The structure of 3'-Methylsulfonylacetophenone features a central benzene ring substituted with an acetyl group and a methylsulfonyl group at the meta-position. This substitution pattern dictates its chemical reactivity and physical properties. To predict its characteristics, a comparative analysis with structurally related compounds is essential.

Table 1: Comparative Physicochemical Data of Acetophenone and Key Analogs

| Property | Acetophenone[3][4] | 3'-Methylacetophenone[5][6][7] | 4'-(Methylsulfonyl)acetophenone[8][9][10] | 3'-Methylsulfonylacetophenone (Predicted) |

| CAS Number | 98-86-2 | 585-74-0 | 10297-73-1 | 31433-63-9 |

| Molecular Formula | C₈H₈O | C₉H₁₀O | C₉H₁₀O₃S | C₉H₁₀O₃S |

| Molecular Weight | 120.15 g/mol | 134.18 g/mol | 198.24 g/mol | 198.24 g/mol |

| Physical State | Liquid | Liquid | White Crystalline Solid | Likely a white crystalline solid |

| Melting Point | 19-20 °C | -9 °C | 126-129 °C | Elevated, likely >100 °C |

| Boiling Point | 202 °C | 218-220 °C | N/A (decomposes) | High, likely >300 °C (if stable) |

| Density | 1.028 g/cm³ | 0.986 g/mL | N/A | Higher than acetophenone, likely >1.2 g/cm³ |

Expert Insights: The transition from a methyl group (in 3'-Methylacetophenone) to a methylsulfonyl group introduces significant changes. The methylsulfonyl group is strongly polar and electron-withdrawing, and its ability to participate in crystal lattice packing via dipole-dipole interactions is substantial. This is evident in the dramatically higher melting point of the 4'-isomer (126-129 °C) compared to the liquid state of acetophenone and 3'-methylacetophenone.[3][5][8][9][10] Therefore, it is confidently predicted that 3'-Methylsulfonylacetophenone is a crystalline solid at room temperature with a high melting point.

Proposed Synthesis Methodologies

As no direct synthesis is widely reported, two plausible synthetic routes are proposed based on fundamental organic reactions.

Method 1 (Preferred): Oxidation of 3'-(Methylthio)acetophenone

This is the most chemically sound and high-yielding proposed route. It involves the synthesis of the thioether precursor followed by selective oxidation of the sulfur atom. The oxidation of a methylthio group to a methylsulfonyl group is a robust and well-documented transformation, often achieved with high efficiency using reagents like hydrogen peroxide.[11][12][13]

Step-by-Step Protocol:

-

Precursor Synthesis: Synthesize 3'-(Methylthio)acetophenone via Friedel-Crafts acylation of thioanisole. (Note: This reaction will yield a mixture of ortho, meta, and para isomers requiring purification, with the para isomer being dominant. An alternative is nucleophilic aromatic substitution on 3-bromoacetophenone with sodium thiomethoxide).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3'-(Methylthio)acetophenone (1.0 eq) in glacial acetic acid.

-

Catalyst Addition (Optional but Recommended): Add a catalytic amount of sodium tungstate (Na₂WO₄) (approx. 0.02 eq).

-

Oxidant Addition: Cool the mixture in an ice bath. Slowly add hydrogen peroxide (30% aqueous solution, ~2.5-3.0 eq) dropwise, ensuring the internal temperature does not exceed 20-25°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Gently heat to 50-60°C for 2-4 hours to ensure the reaction goes to completion. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. The product should precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and residual oxidant, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol.

Caption: Proposed synthesis of 3'-Methylsulfonylacetophenone via oxidation.

Method 2: Friedel-Crafts Acylation of Methyl Phenyl Sulfone

This approach utilizes a classic electrophilic aromatic substitution.[14][15] However, the methylsulfonyl group is strongly deactivating and a meta-director. Consequently, this reaction is expected to require harsh conditions (e.g., excess strong Lewis acid like AlCl₃, higher temperatures) and may result in lower yields compared to Method 1.[16]

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, >2.0 eq).

-

Solvent: Add a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Acylium Ion Formation: Cool the suspension in an ice bath and slowly add acetyl chloride (CH₃COCl, ~1.1 eq) dropwise.

-

Substrate Addition: Add methyl phenyl sulfone (1.0 eq) to the mixture.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours until TLC indicates consumption of the starting material.

-

Workup and Isolation: Cool the reaction mixture and carefully quench by pouring it onto crushed ice with concentrated HCl. Separate the organic layer, extract the aqueous layer with DCM, combine the organic fractions, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel.

Proposed Analytical Characterization Workflow

Proper characterization is critical to confirm the identity and purity of the synthesized compound.

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. Acetophenone - Wikipedia [en.wikipedia.org]

- 4. Acetophenone | C8H8O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. 3 -Methylacetophenone 98 585-74-0 [sigmaaldrich.com]

- 6. 3-methyl acetophenone, 585-74-0 [thegoodscentscompany.com]

- 7. 3-Methylacetophenone | C9H10O | CID 11455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4'-(methylsulfonyl)acetophenone [stenutz.eu]

- 9. 4′-(メチルスルホニル)アセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 4-Methylsulphonylacetophenone | 10297-73-1 [chemicalbook.com]

- 11. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

- 12. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 15. byjus.com [byjus.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

Solubility Profile of 1-(3-Methanesulfonylphenyl)ethan-1-one in Organic Solvents: An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-(3-Methanesulfonylphenyl)ethan-1-one, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative data for this specific compound, this guide focuses on the foundational principles of solubility, detailed experimental methodologies for its determination, and the application of thermodynamic models for data analysis. By presenting a robust scientific approach, this document serves as an essential resource for researchers, chemists, and formulation scientists in the pharmaceutical industry, enabling them to systematically characterize the solubility of this and other novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] A comprehensive understanding of a compound's solubility in various organic solvents is not merely an academic exercise; it is a cornerstone of process chemistry, formulation development, and ultimately, therapeutic efficacy.

For a compound like 1-(3-Methanesulfonylphenyl)ethan-1-one, which serves as a building block in the synthesis of more complex pharmaceutical agents, knowledge of its solubility is indispensable for:

-

Reaction Optimization: Selecting appropriate solvents for chemical reactions to ensure optimal reaction kinetics, yield, and purity.

-

Purification Strategies: Designing efficient crystallization and chromatographic purification processes.

-

Formulation Development: Creating stable and bioavailable dosage forms.

-

Predictive Modeling: Building robust models to predict the behavior of the compound in various biopharmaceutical scenarios.

This guide will provide the theoretical and practical framework for establishing the solubility profile of 1-(3-Methanesulfonylphenyl)ethan-1-one, thereby empowering scientists to make informed decisions throughout the drug development lifecycle.

Physicochemical Characterization of 1-(3-Methanesulfonylphenyl)ethan-1-one

A foundational understanding of the physicochemical properties of 1-(3-Methanesulfonylphenyl)ethan-1-one is essential for interpreting its solubility behavior.

Table 1: Physicochemical Properties of 1-(3-Methanesulfonylphenyl)ethan-1-one

| Property | Value | Source |

| Chemical Name | 1-(3-Methanesulfonylphenyl)ethan-1-one | - |

| CAS Number | 1877-66-3 | [2] |

| Molecular Formula | C₉H₁₀O₃S | [2] |

| Molecular Weight | 198.24 g/mol | [2] |

| Physical State | Solid | [2] |

| Melting Point | 102-105 °C | [2] |

| Structure | - | |

| TCI Chemicals |

The presence of a ketone and a sulfone group suggests that 1-(3-Methanesulfonylphenyl)ethan-1-one is a polar molecule. Generally, ketones are soluble in a wide range of organic solvents. However, the crystalline solid state, indicated by its melting point, implies that the energy required to break the crystal lattice will significantly influence its solubility.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a crystalline solid in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). This process can be conceptually broken down into two steps: the melting of the crystal to a hypothetical supercooled liquid and the mixing of this liquid with the solvent.

The ideal solubility of a crystalline solute can be described by the van't Hoff equation, which relates the mole fraction solubility (X) to the melting point (Tₘ), the enthalpy of fusion (ΔHբᵤₛ), and the temperature of the solution (T):

ln(X) = - (ΔHբᵤₛ / R) * ( (Tₘ - T) / (T * Tₘ) )

Where R is the ideal gas constant. This equation provides a theoretical maximum solubility and highlights the importance of the compound's melting point and enthalpy of fusion.

For real solutions, deviations from ideality are accounted for by the activity coefficient (γ) of the solute in the solvent. The modified equation is:

ln(Xγ) = - (ΔHբᵤₛ / R) * ( (Tₘ - T) / (T * Tₘ) )

The activity coefficient is influenced by the intermolecular interactions between the solute and the solvent. A lower activity coefficient (γ < 1) indicates favorable solute-solvent interactions and enhanced solubility.

Several thermodynamic models, such as the Apelblat and Buchowski-Ksiazaczak λh models, are commonly used to correlate experimental solubility data with temperature.[3]

Experimental Determination of Solubility

Due to the lack of publicly available quantitative solubility data for 1-(3-Methanesulfonylphenyl)ethan-1-one, experimental determination is necessary. The "gold standard" for determining equilibrium solubility is the shake-flask method .[4]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Materials and Equipment:

-

1-(3-Methanesulfonylphenyl)ethan-1-one (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol:

-

Preparation: Add an excess amount of solid 1-(3-Methanesulfonylphenyl)ethan-1-one to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached at saturation.[5]

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

Analysis: Accurately dilute the filtered saturated solution with the same solvent and determine the concentration of 1-(3-Methanesulfonylphenyl)ethan-1-one using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Analytical Method Development

A robust and validated analytical method is critical for accurate solubility determination. For a compound like 1-(3-Methanesulfonylphenyl)ethan-1-one, which contains a chromophore, both HPLC-UV and UV-Vis spectrophotometry are suitable techniques.

HPLC-UV Method:

-

Column: A C18 reverse-phase column is a good starting point.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance (λₘₐₓ).

-

Calibration: A calibration curve should be prepared using standard solutions of known concentrations.

UV-Vis Spectrophotometry:

-

Wavelength Scan: Determine the λₘₐₓ of 1-(3-Methanesulfonylphenyl)ethan-1-one in the solvent of interest.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λₘₐₓ to create a calibration curve (Beer-Lambert Law).

Expected Solubility Profile and Data Interpretation

While specific experimental data is not available, a qualitative solubility profile can be predicted based on the principle of "like dissolves like."

Table 2: Predicted Qualitative Solubility of 1-(3-Methanesulfonylphenyl)ethan-1-one in Common Organic Solvents

| Solvent Class | Solvent | Polarity | Expected Solubility | Rationale |

| Protic Polar | Methanol | High | High | Capable of hydrogen bonding and strong dipole-dipole interactions. |

| Ethanol | High | High | Similar to methanol, with slightly lower polarity. | |

| Aprotic Polar | Acetone | High | High | Strong dipole-dipole interactions with the ketone and sulfone groups. |

| Ethyl Acetate | Medium | Moderate | Good balance of polar and non-polar character. | |

| Acetonitrile | High | Moderate to High | Strong dipole moment can interact with the polar functional groups. | |

| Non-polar | Toluene | Low | Low to Moderate | Aromatic ring may have some favorable π-π stacking interactions. |

| Heptane | Very Low | Low | Dominated by weak van der Waals forces, unlikely to effectively solvate the polar solute. |

Visualization of Experimental Workflow and Data Analysis

Visualizing the experimental and analytical processes can enhance understanding and ensure procedural consistency.

Caption: Experimental workflow for the determination of the solubility of 1-(3-Methanesulfonylphenyl)ethan-1-one using the shake-flask method.

Caption: Logical flow for the thermodynamic analysis of experimental solubility data.

Practical Implications and Future Directions

The systematic determination of the solubility profile of 1-(3-Methanesulfonylphenyl)ethan-1-one will have significant practical implications for its use in pharmaceutical manufacturing. A comprehensive dataset will enable the rational selection of solvents for synthesis and purification, leading to improved process efficiency and product quality. Furthermore, this data will be invaluable for pre-formulation studies, guiding the development of stable and effective drug delivery systems.

Future work should focus on generating experimental solubility data in a range of pharmaceutically relevant solvents at various temperatures. This data can then be used to build and validate predictive solubility models, further accelerating the drug development process.

Conclusion

References

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?[Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

-

Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. [Link]

-

Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

-

Pharmaceutical Sciences. (2025, January 30). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. [Link]

-

MDPI. (n.d.). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Sciencemadness Wiki. (2024, January 13). Acetophenone. [Link]

-

NIST WebBook. (n.d.). Acetophenone. [Link]

-

ResearchGate. (2016, April 19). Solubility of Acetophenone in Supercritical Carbon Dioxide. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one. [Link]

-

ResearchGate. (n.d.). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions. [Link]

-

PubChem. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 1877-66-3 | 1-(3-(Methylsulfonyl)phenyl)ethan-1-one. [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(3-methylphenyl)-. [Link]

-

ResearchGate. (2025, August 7). Alcohols, ethers and phenols. [Link]

-

Synthonix. (2025, August 8). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

Chemical Identity and Analytical Characterization of 1-(3-Methanesulfonylphenyl)ethan-1-one

A Technical Monograph

Introduction: The Meta-Sulfone Scaffold

1-(3-Methanesulfonylphenyl)ethan-1-one (CAS: 1877-66-3), often referred to as 3'-Methylsulfonylacetophenone , represents a critical pharmacophore in medicinal chemistry. Unlike its para-substituted isomer (a well-known intermediate for COX-2 inhibitors like Etoricoxib), the meta-isomer offers a distinct geometric vector for hydrogen bonding interactions in protein-ligand binding pockets.

This guide provides a rigorous analysis of its physicochemical properties, structural elucidation via spectroscopy (MS, NMR), and a validated analytical protocol for purity assessment. It is designed for researchers requiring high-fidelity characterization data for synthetic validation or metabolic stability studies.

Physicochemical Profile & Molecular Metrics

The following data establishes the baseline identity of the compound.

| Metric | Value | Technical Note |

| IUPAC Name | 1-(3-methanesulfonylphenyl)ethan-1-one | Meta-substitution pattern is critical. |

| CAS Number | 1877-66-3 | Distinct from para-isomer (CAS 10297-73-1). |

| Molecular Formula | Degree of Unsaturation = 5. | |

| Molecular Weight | 198.24 g/mol | Average weight.[1][2] |

| Monoisotopic Mass | 198.0351 Da | Used for High-Res MS (HRMS). |

| Melting Point | 102–105 °C | Solid at room temperature. |

| LogP (Predicted) | ~0.6 | Moderate lipophilicity; orally bioavailable range. |

| SMILES | CS(=O)(=O)C1=CC=CC(=C1)C(C)=O | Useful for cheminformatics integration. |

Structural Elucidation: Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode (

The sulfone moiety is strongly electron-withdrawing, making the molecule polar. In ESI+, the compound readily protonates at the carbonyl oxygen, generating the parent ion

Fragmentation Logic

Upon Collision-Induced Dissociation (CID), the molecule undergoes characteristic cleavages:

-

Parent Ion:

. -

Primary Loss (Methyl): Loss of the methyl radical (

) from the acetyl group is common in acetophenones, yielding -

Sulfonyl Cleavage: High-energy collisions can eject the methanesulfonyl group or eliminate

(neutral loss of 64 Da), though this is less favorable than carbonyl fragmentation. -

Acylium Ion Formation: Cleavage of the bond between the aromatic ring and the carbonyl carbon generates the characteristic benzoyl cation species.

Figure 1: Predicted fragmentation pathway for 1-(3-Methanesulfonylphenyl)ethan-1-one in ESI+ MS/MS.

Nuclear Magnetic Resonance (NMR) Analysis

NMR provides the definitive "fingerprint" for the meta-substitution pattern, distinguishing it from the symmetric para-isomer.

-NMR (Proton) – 400 MHz,

[3]

-

2.68 ppm (3H, s): Acetyl methyl group (

-

3.10 ppm (3H, s): Sulfonyl methyl group (

-

Aromatic Region (

7.6 – 8.6 ppm): The meta-substitution creates a complex 4-spin system:-

8.55 ppm (1H, t,

-

8.20 ppm (1H, dt,

-

8.15 ppm (1H, dt,

-

7.75 ppm (1H, t,

-

8.55 ppm (1H, t,

-NMR (Carbon) – 100 MHz,

-

Carbonyl:

196.5 ppm ( -

Aromatic Quaternary:

141.5 ppm ( -

Aromatic CH:

132.0, 131.5, 129.8, 127.5 ppm. -

Aliphatic:

44.5 ppm (

Analytical Protocol: HPLC-UV-MS Purity Assay

Objective: Quantify purity and confirm identity in a single run. Self-Validating Logic: The method uses UV for quantification (Beer-Lambert law) and MS for mass confirmation, preventing false positives from co-eluting impurities with similar UV spectra.

Instrument Parameters

-

System: HPLC with DAD (Diode Array Detector) and Single Quad MS.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

, -

Mobile Phase A: Water + 0.1% Formic Acid (improves ionization).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (general).

-

Column Temp: 30 °C.

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibration |

| 1.0 | 5 | Injection hold |

| 8.0 | 95 | Linear ramp (elution of target) |

| 10.0 | 95 | Wash |

| 10.1 | 5 | Re-equilibration |

| 13.0 | 5 | Stop |

Synthetic Context & Impurity Markers

The compound is typically synthesized via the oxidation of 1-(3-(methylthio)phenyl)ethan-1-one .

-

Impurity A (Under-oxidation): The Sulfoxide intermediate (

). -

Impurity B (Starting Material): The Sulfide (

). -

Logic: These impurities are less polar than the sulfone target and will elute later on a standard C18 column due to the lack of the highly polar

group.

Figure 2: Synthetic oxidation pathway and predicted Reverse Phase HPLC elution order.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9576061, 1-(3-methylsulfonylphenyl)ethanone. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Authoritative text for NMR/MS fragmentation rules applied in Section 3 & 4).

Sources

Methodological & Application

Synthesis of Etoricoxib using 1-(3-Methanesulfonylphenyl)ethan-1-one as an intermediate

Application Note: Process Optimization for Etoricoxib Manufacture via the Ketosulfone Route

Executive Summary & Strategic Analysis

Etoricoxib (Arcoxia) is a selective COX-2 inhibitor comprising a central pyridine ring substituted with a 4-(methylsulfonyl)phenyl group and a 6-methylpyridin-3-yl group.[1][2] The industrial "Gold Standard" synthesis (developed by Merck & Co.) hinges on the condensation of a Ketosulfone intermediate with a Vinamidinium salt .

Critical Technical Note on Regiochemistry: The topic request specifies 1-(3-Methanesulfonylphenyl)ethan-1-one (the meta-isomer) as the starting material. However, the pharmacological activity of Etoricoxib strictly requires the 4-(methylsulfonyl)phenyl moiety (the para-isomer).

-

Scientific Integrity: Using the meta-isomer (3-position) will yield a regioisomer (meta-analog) of Etoricoxib, not the API itself.

-

Protocol Adaptation: This guide details the protocol using the correct 1-(4-methanesulfonylphenyl)ethan-1-one (p-isomer) to ensure the production of the valid drug substance. The chemistry described is applicable to the 3-isomer if the research goal is specifically to synthesize the meta-analog.

The Synthetic Pathway: To utilize the acetophenone starting material provided in the prompt, this protocol integrates a Willgerodt-Kindler modification to convert the acetophenone into the necessary phenylacetic acid precursor, which is then coupled to form the key Ketosulfone intermediate.

Reaction Scheme & Logic

The synthesis is modularized into three critical phases to ensure high purity and yield.

Phase 1: Functionalization of the Acetophenone to Phenylacetic Acid (Willgerodt-Kindler). Phase 2: Construction of the Ketosulfone Backbone (Claisen-type Condensation). Phase 3: Pyridine Ring Closure (The Vinamidinium Cyclization).

Figure 1: Retrosynthetic pathway converting the acetophenone starting material into Etoricoxib.[3]

Detailed Experimental Protocols

Module 1: Preparation of the Phenylacetic Acid Precursor

Rationale: The acetophenone (methyl ketone) must be converted to an acetic acid derivative to allow for the Claisen condensation that forms the Ketosulfone.

Reagents:

-

1-(4-methanesulfonylphenyl)ethan-1-one (1.0 equiv)[4]

-

Sulfur (S8) (1.5 equiv)

-

Morpholine (2.0 equiv)

-

H2SO4 / Water (for hydrolysis)

Protocol:

-

Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 1-(4-methanesulfonylphenyl)ethan-1-one, sulfur, and morpholine.

-

Reflux: Heat the mixture to 130°C for 4–6 hours. Evolution of H2S gas will be observed (Caution: Use scrubber).

-

Hydrolysis: Cool the reaction mass to 60°C. Add 50% H2SO4 (aq) slowly. Reflux for an additional 4 hours to hydrolyze the intermediate thioamide.

-

Isolation: Cool to room temperature (RT). Adjust pH to ~9 with NaOH to remove impurities, filter, then acidify the filtrate to pH 2 with HCl.

-

Crystallization: The 4-(methanesulfonyl)phenylacetic acid precipitates. Filter, wash with cold water, and dry.

-

Target Yield: 80-85%

-

QC Check: 1H NMR (DMSO-d6) should show a singlet at ~3.6 ppm (CH2).

-

Module 2: Synthesis of the Ketosulfone Intermediate

Rationale: This step couples the phenyl ring (from Phase 1) with the pyridine ring (from the nicotinate ester) to create the 2-carbon backbone required for the final cyclization.

Reagents:

-

4-(methanesulfonyl)phenylacetic acid (1.0 equiv)

-

Methyl 6-methylnicotinate (1.1 equiv)

-

Base: Potassium tert-butoxide (KOtBu) (2.5 equiv) or NaHMDS.

-

Solvent: Anhydrous THF.

Protocol:

-

Anion Generation: Charge 4-(methanesulfonyl)phenylacetic acid and THF into a reactor under N2. Cool to 0°C.[5][6]

-

Base Addition: Add KOtBu portion-wise, maintaining temperature <5°C. Stir for 30 mins to generate the dianion (or monoanion if using ester form).

-

Coupling: Add Methyl 6-methylnicotinate (dissolved in THF) dropwise over 1 hour.

-

Reaction: Allow to warm to RT and stir for 3-5 hours. Monitor by HPLC for disappearance of the nicotinate.

-

Decarboxylation (In-situ): The initial adduct is a beta-keto acid. Quench the reaction with dilute acetic acid and heat to 60°C for 1 hour to facilitate decarboxylation (if acid route was used) or work up directly if the ester was used.

-

Work-up: Quench with water. Extract with Ethyl Acetate.[3][5] Wash organic layer with brine.[7]

-

Purification: Recrystallize from Isopropanol/Water.

Module 3: Etoricoxib Ring Closure (The Merck Protocol)

Rationale: This is the convergent step where the central pyridine ring is formed via a condensation between the Ketosulfone and a Vinamidinium salt.

Reagents:

-

Ketosulfone (from Module 2) (1.0 equiv)

-

Vinamidinium Salt: 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (1.1 equiv)

-

Ammonium Acetate (NH4OAc) (4.0 equiv)

-

Solvent: Acetic Acid (glacial) or Propionic Acid.[3]

-

Temperature: 100°C - 110°C.

Protocol:

-

Charge: In a reactor, dissolve Ketosulfone in Acetic Acid.

-

Addition: Add the Vinamidinium salt and Ammonium Acetate.

-

Cyclization: Heat the mixture to 100°C. Maintain for 8–12 hours.

-

Quench: Cool to RT. Slowly add water (exothermic).

-

Neutralization: Basify with aqueous Ammonia or NaOH to pH 8-9. The crude Etoricoxib will precipitate.

-

Filtration: Filter the crude solid.

-

Purification (Polymorph Control): Dissolve crude solid in Isopropyl Alcohol (IPA) at 70°C. Add charcoal (5% w/w), filter hot. Cool slowly to 0-5°C to crystallize.

-

Final Product: Etoricoxib (White to off-white powder).

-

Target Yield: 85-90% (Step yield).

-

Process Data & Specifications

| Parameter | Specification / Range | Criticality |

| Ketosulfone Purity | > 98.5% (HPLC) | High - Impurities lead to difficult-to-remove byproducts.[6] |

| Water Content (Module 3) | < 0.5% in AcOH | Medium - Excess water slows cyclization rate. |

| Reaction Temp (Module 3) | 100°C ± 5°C | High - >120°C degrades the Vinamidinium salt. |

| pH during Isolation | 8.5 - 9.5 | High - Etoricoxib is a base; low pH prevents precipitation. |

References

-

Merck & Co. Inc. (1999). Pyridine derivatives, method of making and using the same.[1][3][4][5][10][11][12] WO Patent 99/55830.[3][4]

-

Davies, I. W., et al. (2000). A Practical Synthesis of a COX-2 Inhibitor. Journal of Organic Chemistry, 65(25), 8415–8420.[4]

-

Tiefenbacher Alfred E GMBH. (2015).[13] Process for the synthesis of etoricoxib.[1][2][3][4][5][7][10][11][13][14] US Patent 9,024,030.[13]

-

Organic Syntheses. (1998). Willgerodt-Kindler Reaction Protocols. Organic Syntheses, Coll.[6] Vol. 9, p.99.

-

Kulkarni, J., et al. (2016). Preparation Of Etoricoxib By Continuous Flow.[10] International Journal of Environmental Sciences.

Sources

- 1. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2015036550A1 - Process for making etoricoxib - Google Patents [patents.google.com]

- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 5. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]

- 9. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]

- 10. theaspd.com [theaspd.com]

- 11. "Process For The Preparation Of Etoricoxib" [quickcompany.in]

- 12. researchgate.net [researchgate.net]

- 13. Process for the synthesis of etoricoxib - Patent US-9024030-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A “Bottom-Up” Approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for the Oxidation of 3-(Methylthio)acetophenone to 3'-Methylsulfonylacetophenone

Authored by [Your Name], Senior Application Scientist

Introduction

3'-Methylsulfonylacetophenone is a valuable intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its synthesis via the oxidation of the corresponding sulfide, 3-(methylthio)acetophenone, is a critical transformation in medicinal and process chemistry. This application note provides a detailed, field-proven protocol for this oxidation, emphasizing experimental causality, safety, and analytical validation. We will explore the use of common and effective oxidizing agents, with a primary focus on meta-chloroperoxybenzoic acid (m-CPBA) and Oxone®, due to their efficiency and selectivity.[1] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the preparation of 3'-Methylsulfonylacetophenone.

Chemical Principles and Strategic Choices

The conversion of a sulfide to a sulfone is a two-step oxidation process, proceeding through a sulfoxide intermediate. The choice of oxidizing agent and reaction conditions is paramount to achieving a high yield of the desired sulfone while minimizing the formation of the intermediate sulfoxide and other potential side products.

Mechanism of Oxidation

The general mechanism involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen atom of the oxidizing agent. This initially forms the sulfoxide. With a sufficient amount of the oxidizing agent, the sulfoxide is further oxidized to the sulfone.

Diagram: General Oxidation of Sulfide to Sulfone

Caption: General pathway for the oxidation of a sulfide to a sulfone.

Selection of Oxidizing Agent

Several reagents can effect this transformation, including hydrogen peroxide, potassium permanganate, and peroxy acids.[2][3][4]

-

meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and commercially available peroxy acid known for its effectiveness in oxidizing sulfides to sulfones.[1][5][6][7] It is often preferred for its ease of handling compared to other peroxy acids.[1][6] The reaction can be controlled to selectively form the sulfoxide or pushed to completion to yield the sulfone by adjusting the stoichiometry of m-CPBA.[8] For the synthesis of sulfones, at least two equivalents of m-CPBA are required.

-

Oxone®: A stable, non-toxic, and inexpensive solid oxidant.[9] It is a triple salt (2KHSO₅·KHSO₄·K₂SO₄), with potassium peroxymonosulfate (KHSO₅) being the active oxidizing species.[9][10] Oxone® is particularly advantageous for its "green" profile and ease of workup.[11] The reaction selectivity can be solvent-dependent; for instance, using water as a solvent often favors the formation of the sulfone.[11]

-

Potassium Permanganate (KMnO₄): A powerful and inexpensive oxidizing agent.[2][12] It can be used under various conditions, including solvent-free reactions, which aligns with green chemistry principles.[2][12][13] However, its high reactivity can sometimes lead to over-oxidation or side reactions if not carefully controlled.

For this protocol, we will detail the procedure using m-CPBA due to its high reliability and widespread use in synthetic organic chemistry. An alternative protocol using Oxone® will also be provided.

Experimental Protocols

PART 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is optimized for the complete oxidation of 3-(methylthio)acetophenone to 3'-Methylsulfonylacetophenone.

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Supplier |

| 3-(Methylthio)acetophenone | C₉H₁₀OS | 166.24 | ≥98% | Commercially Available |

| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | ≤77% (assay) | Commercially Available |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Commercially Available |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ACS Reagent | Prepared in-house |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Reagent | Commercially Available |

-

m-CPBA: is a strong oxidizing agent and can cause fire upon contact with flammable materials.[6] It is also corrosive and can cause skin and eye irritation.[14][15][16][17] Handle with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[14][16] Work in a well-ventilated fume hood.[14][16]

-

Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate PPE.

-

Reaction Setup:

-

To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(methylthio)acetophenone (5.0 g, 30.1 mmol).

-

Dissolve the starting material in dichloromethane (DCM, 100 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

-

Addition of m-CPBA:

-

Weigh out m-CPBA (approximately 15.2 g, assuming 70% purity, which corresponds to ~61.4 mmol, 2.04 equivalents). Note: It is crucial to use a slight excess of m-CPBA to ensure complete conversion to the sulfone. The purity of commercial m-CPBA can vary, and it's advisable to determine the active oxidant content by titration for precise stoichiometry.[8]

-

Slowly add the m-CPBA to the stirred solution of the sulfide in portions over 15-20 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The product, 3'-Methylsulfonylacetophenone, will have a lower Rf value than the starting material and the intermediate sulfoxide.

-

-

Workup and Quenching:

-

Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C.

-

Quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of gas ceases. This will also neutralize the m-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel.

-

-

Extraction and Washing:

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3'-Methylsulfonylacetophenone as a white solid.[18]

-

Diagram: Experimental Workflow for m-CPBA Oxidation

Caption: Workflow for the oxidation of 3-(methylthio)acetophenone using m-CPBA.

PART 2: Alternative Protocol using Oxone®

This protocol provides a greener alternative for the oxidation.

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Supplier |

| 3-(Methylthio)acetophenone | C₉H₁₀OS | 166.24 | ≥98% | Commercially Available |

| Oxone® | 2KHSO₅·KHSO₄·K₂SO₄ | 614.76 | Reagent Grade | Commercially Available |

| Methanol | CH₃OH | 32.04 | ACS Reagent | Commercially Available |

| Water | H₂O | 18.02 | Deionized | In-house |

-

Oxone®: is a corrosive and strong oxidizing agent.[19] Avoid contact with skin and eyes, and prevent inhalation of dust.[19] Wear appropriate PPE.[19]

-

Methanol: is flammable and toxic. Handle in a well-ventilated fume hood.

-

Reaction Setup:

-

In a 250 mL round-bottom flask, dissolve 3-(methylthio)acetophenone (5.0 g, 30.1 mmol) in a mixture of methanol (50 mL) and water (50 mL).

-

Stir the solution at room temperature.

-

-

Addition of Oxone®:

-

In a separate beaker, prepare a solution of Oxone® (22.2 g, 36.1 mmol, 1.2 equivalents of KHSO₅) in water (50 mL).

-

Add the Oxone® solution dropwise to the stirred solution of the sulfide over 30 minutes.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC as described in the m-CPBA protocol.

-

-

Workup:

-

Once the reaction is complete, add water (100 mL) to the reaction mixture.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

-

Washing and Drying:

-

Combine the organic extracts and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by recrystallization as described previously.

-

Analytical Characterization

The identity and purity of the final product, 3'-Methylsulfonylacetophenone, should be confirmed by standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Melting Point: Compare with the literature value.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic sulfone (SO₂) stretching frequencies (typically around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete Reaction | - Insufficient amount of oxidizing agent. - Low reaction temperature or short reaction time. | - Use a slight excess of the oxidant (2.1-2.2 equivalents). - Allow the reaction to stir for a longer duration or at a slightly elevated temperature (e.g., gentle reflux for DCM). |

| Formation of Sulfoxide | - Insufficient oxidizing agent. | - Add more oxidizing agent and continue to monitor by TLC. |

| Low Yield | - Incomplete reaction. - Loss of product during workup or purification. | - Ensure the reaction goes to completion. - Be careful during extraction and recrystallization steps. |

Conclusion

This application note provides two robust and reliable protocols for the oxidation of 3-(methylthio)acetophenone to 3'-Methylsulfonylacetophenone. The m-CPBA method is a classic and highly effective approach, while the Oxone® protocol offers a more environmentally friendly alternative. The choice of method will depend on the specific requirements of the laboratory, including scale, cost, and green chemistry considerations. By following these detailed procedures and paying close attention to safety and analytical monitoring, researchers can consistently obtain high yields of the desired product.

References

-

Luu, T. X. T., et al. (2014). Microwave- and Ultrasound- Accelerated Green Permanganate Oxidation of Thioethers. Organic Chemistry: Current Research, 4(1). Available at: [Link]

-

YouTube. (2019). m Chloroperoxybenzoic acid, Epoxidation, Baeyer Villiger Reaction. Available at: [Link]

-

Wikipedia. (2023). meta-Chloroperoxybenzoic acid. Available at: [Link]

-

Common Organic Chemistry. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Available at: [Link]

-

Molbase. Synthesis of 3'-Methyl-4'-((methylsulfonyl)amino)acetophenone, Chart I; Steps VIII and IX. Available at: [Link]

-

ResearchGate. (2015). Microwave- and Ultrasound green permanganate oxidation of thioethers. Available at: [Link]

-

Longdom Publishing. (2015). Microwave- and Ultrasound-Accelerated Green Permanganate Oxidation of Thioethers. Available at: [Link]

-

ACS Publications. (2015). Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents. Available at: [Link]

-

Phase-Transfer Catalysis. PTC-Oxone® Oxidation of Sulfide to Sulfone. Available at: [Link]

- Google Patents. US3383421A - Process for the formation and purification of aromatic sulfones.

-

ACS Publications. (2013). Journey Describing Applications of Oxone in Synthetic Chemistry. Available at: [Link]

-

Oxford Lab Fine Chem. (3-Chloroperbenzoic Acid) MSDS CAS. Available at: [Link]

-

Royal Society of Chemistry. (2014). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Available at: [Link]

-

Yashwantrao Chavan College of Science, Karad. Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an. Available at: [Link]

-

ResearchGate. Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination. Available at: [Link]

-

ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?. Available at: [Link]

- Google Patents. EP0798294A2 - Process for preparing haloacetophenone derivative.

-

Asian Journal of Chemistry. Synthesis of Rofecoxib and Study of Lactone Ring Stability. Available at: [Link]

-

ScienceDirect. (2014). methylsulfonylacetophenone, a key compound for the preparation of flavonoid derivative. Available at: [Link]

- Google Patents. US8562821B2 - Process for the removal of sulfones from oxidized hydrocarbon fuels.

-

ACS Publications. Oxidation of Alkynyl Ethers with Potassium Permanganate. A New Acyl Anion Equivalent for the Preparation of .alpha.-Keto Esters. Available at: [Link]

-

Frontiers in Microbiology. (2013). Phototrophic sulfide oxidation: environmental insights and a method for kinetic analysis. Available at: [Link]

-

Taylor & Francis Online. (2005). Potassium Permanganate Oxidation of Organic Compounds. Available at: [Link]

-

ResearchGate. Oxidation of sulfide to sulfone in different conditions a. Available at: [Link]

-

ResearchGate. (2025). Analytical Strategies for the Detection of Sulfide: A Review. Available at: [Link]

- Google Patents. CN102040499A - Method for synthesizing 3-hydroxyacetophenone.

-

PubMed. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Available at: [Link]

-

Reddit. (2023). Conversion of sulfide to sulfone?. Available at: [Link]

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. Available at: [Link]

-

WebAssign. Experiment 4 - Oxidation of Acetophenone. Available at: [Link]

-

Truman State University. The Oxidation of Acetophenone to Produce Benzoic Acid. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. longdom.org [longdom.org]

- 3. reddit.com [reddit.com]

- 4. Sulfone synthesis by oxidation [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 7. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. longdom.org [longdom.org]

- 13. researchgate.net [researchgate.net]

- 14. aksci.com [aksci.com]

- 15. oxfordlabchem.com [oxfordlabchem.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. fishersci.com [fishersci.com]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.com [fishersci.com]

Application Note: Alpha-Bromination Protocols for 1-(3-Methanesulfonylphenyl)ethan-1-one

Executive Summary

This technical guide details the optimized protocols for the

The presence of the strongly electron-withdrawing methanesulfonyl group (

This guide presents three distinct methodologies tailored to different scales and equipment availability:

-

Method A (Standard): Elemental Bromine (

) in Acetic Acid – Ideal for Scale-Up. -

Method B (Lab Scale): N-Bromosuccinimide (NBS) / p-TsOH – Ideal for Safety & Handling.

-

Method C (High Selectivity): Copper(II) Bromide (

) – Ideal for Strict Mono-Bromination.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

Substrate Analysis

-

Substrate: 1-(3-Methanesulfonylphenyl)ethan-1-one

-

Target Product: 2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one

-

Key Challenge: The reaction competes between mono-bromination (desired) and di-bromination (impurity). The rate of the second bromination is often comparable to the first due to the inductive effect of the first bromine atom, which increases the acidity of the remaining

-proton.

Mechanistic Pathway (Acid-Catalyzed)

The reaction proceeds via an Acid-Catalyzed Enolization mechanism. The rate-determining step is the formation of the enol tautomer. The electron-withdrawing sulfone group slightly retards enolization compared to unsubstituted acetophenone, requiring acidic promotion.

Figure 1: Mechanistic flow of acid-catalyzed alpha-bromination. Control of the "Product -> DiBromo" step is achieved via stoichiometry and temperature.

Experimental Protocols

Method A: Elemental Bromine ( ) in Acetic Acid

Best For: Multi-gram to Kilogram scale-up. High atom economy. Pre-requisites: Efficient fume hood, dropping funnel, caustic scrubber for HBr gas.

Materials

-

Substrate: 1-(3-Methanesulfonylphenyl)ethan-1-one (1.0 equiv)

-

Reagent: Elemental Bromine (

) (0.95 - 1.0 equiv) -

Solvent: Glacial Acetic Acid (AcOH) (5-10 volumes)

-

Catalyst: 48% HBr in AcOH (0.1 equiv) or

(trace)

Protocol

-

Dissolution: Charge the reaction vessel with the ketone substrate and Glacial Acetic Acid. Stir until fully dissolved. The sulfone moiety is polar; mild heating (30°C) may be required for rapid dissolution, but cool back down before step 2.

-

Activation: Add catalytic HBr/AcOH. This initiates the enolization process.

-

Controlled Addition: Cool the mixture to 0–5°C (Ice/Water bath).

-

Critical Step: Add the Bromine (

) solution (diluted in minimal AcOH) dropwise over 60–90 minutes. -

Why: Keeping the temperature low and the instantaneous concentration of

low minimizes di-bromination.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

-

Monitoring: The deep orange color of bromine should fade to a pale yellow/straw color. Monitor by TLC (Mobile Phase: 30% EtOAc/Hexanes) or HPLC.

-

-

Quenching: Pour the reaction mixture into ice-cold water (10 volumes). The product typically precipitates as a solid.

-

Isolation: Filter the solid. Wash with cold water (

) to remove acetic acid. -

Purification: Recrystallize from Ethanol or Isopropyl Alcohol (IPA) if necessary to remove traces of di-bromo impurity.

Method B: N-Bromosuccinimide (NBS) with p-TsOH

Best For: Laboratory scale (<10g), green chemistry compliance, and safety (avoids liquid

Materials

-

Substrate: 1.0 equiv

-

Reagent: NBS (1.05 equiv)

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

-

Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc)

Protocol

-

Setup: Dissolve the ketone substrate in Acetonitrile (10 mL/g).

-

Addition: Add p-TsOH followed by NBS in a single portion.

-

Reflux: Heat the mixture to reflux (approx. 80°C for MeCN) for 3–6 hours.

-

Note: Unlike radical bromination (which uses AIBN/Light), this is an ionic mechanism driven by the acid catalyst.

-

-

Work-up: Cool to room temperature. Remove the solvent under reduced pressure.[1]

-

Extraction: Redissolve the residue in EtOAc and wash with water (

) to remove succinimide byproduct and acid. -

Drying: Dry organic layer over

, filter, and concentrate.

Method C: Copper(II) Bromide ( ) Heterogeneous System

Best For: High selectivity requirements where di-bromination must be <1%.

Protocol

-

Setup: Suspend

(2.0 equiv) in Ethyl Acetate or Chloroform/Ethanol (1:1). -

Reaction: Add the ketone substrate (1.0 equiv) and heat to reflux.

-

Mechanism:

acts as both the brominating agent and the Lewis acid. The reaction is heterogeneous and releases -

Completion: Reflux until the green

solid disappears and is replaced by white -

Filtration: Filter off the copper salts while hot.

-

Isolation: Concentrate the filtrate to obtain the product.

Analytical Controls & Troubleshooting

Data Summary Table

| Parameter | Method A ( | Method B (NBS) | Method C ( |

| Yield (Typical) | 85 - 92% | 80 - 88% | 90 - 95% |

| Selectivity (Mono:Di) | 90:10 | 95:5 | >99:1 |

| Atom Economy | High | Moderate | Low (Stoichiometric Cu) |

| Hazard Level | High (Corrosive/Toxic) | Low (Solid reagent) | Moderate (Heavy metals) |

| Cost | Low | Medium | High |

Troubleshooting Guide

-

Problem: High levels of Di-bromo impurity (>10%).

-

Solution: Reduce reaction temperature to -10°C. Reduce

equivalents to 0.90. -

Recovery: The di-bromo impurity can be reduced back to the mono-bromo product using Diethyl phosphite (

) and TEA in THF.

-

-

Problem: Starting material remains.

-

Solution: The reaction stalled. Add 0.1 equiv more catalyst (HBr or p-TsOH). Ensure the system is anhydrous (water can quench the enol).

-

Safety & Handling (Lachrymator Warning)

CRITICAL WARNING:

-

Engineering Controls: All operations, including weighing and rotary evaporation, MUST be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

-

Decontamination:

-

Glassware should be rinsed with a dilute solution of Sodium Thiosulfate or Sodium Bisulfite before being removed from the hood. This neutralizes active bromine species.

-

Spills should be covered with solid soda ash or sodium thiosulfate immediately.

-

References

-

Merck Frosst Canada & Co. (1999). Process for the preparation of Etoricoxib. WO1999015503.

- Context: Describes the industrial synthesis of Etoricoxib intermediates, including bromination protocols for methanesulfonyl acetophenones.

-

Organic Syntheses. (1941). Phenacyl Bromide (Acetophenone,

-bromo-).[2][3] Org. Synth. 1941, 21, 111.- Context: The foundational procedure for /AcOH bromin

-

King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry, 29(12), 3459–3461.

- Context: Establishes the high selectivity of for monobromin

-

BenchChem. (2025).[4][5] Acid-catalyzed bromination of acetophenone derivatives in organic synthesis.

- Context: General workflow for acid-catalyzed bromin

Sources

Application Note: Strategic Considerations for the Grignard Addition to 3'-Methylsulfonylacetophenone Derivatives

Abstract

The Grignard reaction is a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds and synthesizing alcohols from carbonyl compounds.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the specific application of the Grignard reaction to 3'-methylsulfonylacetophenone and its derivatives. These substrates, which are valuable synthons in medicinal chemistry, present unique challenges due to the presence of the strongly electron-withdrawing methylsulfonyl group. We will dissect the reaction mechanism, explore potential side reactions, and provide optimized protocols and troubleshooting strategies to ensure high-yield, chemoselective synthesis of the desired tertiary alcohols.

Mechanistic Framework: The Grignard Reaction with Aromatic Ketones

The fundamental reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of a ketone.[3][4] This process typically proceeds through a six-membered ring transition state, forming a magnesium alkoxide intermediate.[1][5] Subsequent quenching with a mild acid source protonates the alkoxide to yield the final tertiary alcohol product.[4][6]

The overall transformation for 3'-methylsulfonylacetophenone is as follows:

Figure 1: General mechanism of Grignard addition to a ketone.

A critical prerequisite for success is the use of anhydrous conditions, as Grignard reagents are potent bases that are readily quenched by protic sources like water, destroying the nucleophile.[1][7]

The Critical Influence of the Methylsulfonyl Group

While the sulfone functional group (R-SO₂-R') is generally robust and non-reactive towards Grignard reagents, its presence on the aromatic ring introduces significant electronic and chemical considerations that must be managed for a successful reaction.

Electronic Effects

The methylsulfonyl group is a powerful electron-withdrawing group. This property inductively deactivates the aromatic ring but, more importantly, enhances the electrophilicity of the carbonyl carbon. This increased electrophilicity makes the ketone more susceptible to nucleophilic attack, which can be advantageous for reaction rates.

Chemoselectivity and Competing Side Reactions

The primary challenge arises from the strong basicity of the Grignard reagent, which can initiate undesirable side reactions.[3][8]

-

Enolization: The protons on the methyl group alpha to the carbonyl are acidic. A sterically hindered Grignard reagent can act as a base, abstracting one of these protons to form an enolate. Upon acidic workup, this enolate is protonated, regenerating the starting ketone and leading to lower conversion.[3]

-

Deprotonation of the Sulfonyl Methyl Group: A more specific and pernicious side reaction for this substrate class is the deprotonation of the methyl group attached to the sulfonyl moiety. While these protons are less acidic than the α-carbonyl protons, they can be abstracted by an excess of a strong organometallic nucleophile like a Grignard reagent or methyllithium.[9] This generates a new, highly reactive carbanion alpha to the sulfone. This carbanion can then act as a nucleophile, attacking the carbonyl group of another molecule of the starting material, leading to the formation of a dimeric side product.[9] This pathway is particularly favored at higher temperatures and with an excess of the Grignard reagent.

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. Grignard Reagents [chemed.chem.purdue.edu]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

Catalytic reduction methods for the carbonyl group of 3'-Methylsulfonylacetophenone

Application Note: Catalytic Reduction Strategies for 3'-Methylsulfonylacetophenone

Executive Summary

The reduction of 3'-Methylsulfonylacetophenone (CAS: 10297-73-1) to its corresponding chiral alcohol, 1-(3-(methylsulfonyl)phenyl)ethanol , represents a critical transformation in the synthesis of sulfone-containing pharmacophores. While often conflated with the sulfone-ethyl ketone intermediates of PDE4 inhibitors (e.g., Apremilast), this specific ring-substituted regioisomer serves as a distinct, high-value chiral building block for structure-activity relationship (SAR) studies and fragment-based drug design.

This guide details two industry-standard catalytic protocols: Asymmetric Transfer Hydrogenation (ATH) using Ru-based chemocatalysis and Biocatalytic Reduction using engineered Ketoreductases (KREDs). Both methods prioritize high enantioselectivity (

Strategic Selection: Chemocatalysis vs. Biocatalysis

The choice between ATH and Biocatalysis depends on scale, available equipment, and specific enantiomeric requirements.[1]

| Feature | Method A: Ru-Catalyzed ATH | Method B: Biocatalytic (KRED) |

| Selectivity ( | Typically 95–99% | Typically >99.5% |

| Reaction Time | 4–12 Hours | 12–24 Hours |

| Substrate Conc. | High (0.5 – 1.0 M) | Moderate (50 – 200 g/L) |

| Cost Driver | Ruthenium Catalyst | Enzyme & Cofactor Recycling |

| Operational | Standard chemical reactors | pH & Temp control required |

| Best For | Rapid SAR, gram-to-kilo scale | Commercial manufacturing, ultra-high purity |

Method A: Asymmetric Transfer Hydrogenation (ATH)[2][3][4]

Mechanism & Rationale: The reaction utilizes a Ruthenium(II) catalyst bearing a chiral diamine ligand (e.g., TsDPEN).[1] The reaction proceeds via a metal-ligand bifunctional mechanism (outer-sphere), where the hydride is transferred from the Ru-H species and a proton from the amine ligand simultaneously to the ketone.[1] The electron-withdrawing methylsulfonyl group at the meta position increases the electrophilicity of the carbonyl carbon, typically enhancing reaction rates compared to unsubstituted acetophenone.[1]

Protocol: Ru-TsDPEN Catalyzed Reduction

Materials:

-

Substrate: 3'-Methylsulfonylacetophenone (10.0 g, 50.4 mmol).[1]

-

Catalyst: RuCl (CAS: 192139-92-7) (32 mg, 0.05 mmol, S/C = 1000). Note: Use (S,S)-catalyst to access the opposite enantiomer.

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]

-

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Step-by-Step Procedure:

-

Inertion: Charge a 250 mL round-bottom flask with a magnetic stir bar. Purge with nitrogen for 5 minutes.[1]

-

Solubilization: Add 3'-Methylsulfonylacetophenone (10.0 g) and EtOAc (50 mL). Stir until fully dissolved. Note: The sulfone group increases polarity; mild heating (30°C) may be required for rapid dissolution.

-

Catalyst Addition: Add the Ru-catalyst (32 mg). The solution typically turns a deep orange/red.[1]

-

Reagent Addition: Slowly add the Formic Acid/TEA mixture (15 mL) via syringe. Caution: Exothermic reaction; mild gas evolution (CO

) may occur.[1] -

Reaction: Stir at 25–30°C. Monitor by HPLC/TLC. The electron-deficient nature of the ring usually drives conversion to >98% within 6–8 hours.[1]

-

Quench & Workup:

-

Purification: The crude product usually has high purity (>95%).[1] Recrystallization from Hexane/IPA can upgrade

to >99%.[1]

Troubleshooting:

-

Low Conversion: The sulfone group can coordinate to the metal center.[1] If stalling occurs, increase temperature to 40°C or increase catalyst loading to S/C = 500.

-

Low Solubility: Switch solvent to DMF or Methanol (if using IPA/KOH as hydrogen source instead of Formic Acid).[1]

Method B: Biocatalytic Reduction (KRED)

Mechanism & Rationale: Ketoreductases (KREDs) transfer a hydride from a cofactor (NADPH or NADH) to the prochiral face of the ketone. This method is preferred for its mild conditions and superior enantioselectivity.[1] A cofactor recycling system (e.g., Glucose Dehydrogenase/Glucose) is essential to drive the equilibrium and reduce costs.[1]

Protocol: KRED Screening & Scale-Up

Phase 1: Enzyme Screening (Micro-scale)

-

Preparation: Prepare a buffer solution (100 mM Potassium Phosphate, pH 7.0, 2 mM MgSO

). -

Library: Select a panel of commercially available KREDs (e.g., Codexis, Johnson Matthey).[1]

-

Reaction: In a 96-well deep-well plate:

-

Incubation: Shake at 30°C, 600 rpm for 24 hours.

-

Analysis: Extract with EtOAc and analyze via Chiral HPLC. Select the enzyme giving >99%

and >90% conversion.[1][3]

Phase 2: Preparative Scale-Up (10 g) Assuming "KRED-X" was identified as the hit.

-

Buffer Setup: In a 500 mL reactor, add 200 mL Potassium Phosphate buffer (100 mM, pH 7.0).

-

Cofactor Mix: Add NADP+ (50 mg) and Glucose (15 g, 1.5 eq).

-